molecular formula C15H24ClNO2 B1440801 3-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride CAS No. 1219982-78-1

3-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1440801
CAS No.: 1219982-78-1
M. Wt: 285.81 g/mol
InChI Key: BCCIHQXRYGIVCR-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

3-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride belongs to the extensive class of substituted piperidines, specifically characterized by its unique structural configuration that incorporates both aliphatic and aromatic components within a single molecular framework. The compound is officially registered under Chemical Abstracts Service number 1219982-78-1 and carries the MDL number MFCD13560631, establishing its definitive identity within chemical databases. The molecular formula C₁₅H₂₄ClNO₂ reflects the presence of fifteen carbon atoms, twenty-four hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 285.82 grams per mole.

The structural architecture of this compound features a six-membered piperidine ring as the central heterocyclic core, with a 2-(3-ethoxyphenoxy)ethyl substituent attached at the third position of the piperidine ring. This substitution pattern creates a distinctive molecular geometry that influences both the chemical reactivity and physical properties of the compound. The presence of the hydrochloride salt form enhances the compound's stability and solubility characteristics, making it more amenable to various research applications and synthetic manipulations.

The International Union of Pure and Applied Chemistry nomenclature system classifies this compound as a tertiary amine salt, specifically a piperidine derivative with aromatic ether functionality. The ethoxyphenoxy moiety introduces additional complexity through its aromatic character and ether linkage, creating multiple sites for potential chemical interactions and modifications. The compound exhibits characteristics typical of both aliphatic heterocycles and aromatic ethers, positioning it at the intersection of multiple chemical classifications.

Property Value Reference
Chemical Abstracts Service Number 1219982-78-1
MDL Number MFCD13560631
Molecular Formula C₁₅H₂₄ClNO₂
Molecular Weight 285.82 g/mol
Minimum Purity Specification 95%

Historical Context in Piperidine Chemistry

The development of piperidine chemistry traces its origins to the pioneering work of Scottish chemist Thomas Anderson, who first reported the isolation and characterization of piperidine in 1850. Anderson's groundbreaking research involved the reaction of piperine with nitric acid, establishing the foundational knowledge that would later enable the systematic exploration of piperidine derivatives. This early work laid the groundwork for understanding the fundamental properties of the piperidine nucleus and its potential for chemical modification.

The evolution of piperidine chemistry gained significant momentum throughout the twentieth century as researchers recognized the versatility of the six-membered heterocyclic ring system. The piperidine structural motif emerged as a prevalent feature in numerous natural products, particularly alkaloids found in various plant species. Piperine, the compound responsible for the characteristic spicy flavor of black pepper, exemplifies the natural occurrence of piperidine-containing molecules and their biological significance. This natural prevalence sparked intensive research into synthetic methodologies for accessing diverse piperidine derivatives.

The industrial synthesis of piperidine through the hydrogenation of pyridine, typically employing molybdenum disulfide catalysts, revolutionized the availability of this important heterocycle for synthetic applications. This development enabled the large-scale production of piperidine and facilitated the exploration of more complex derivatives, including ethoxyphenoxy-substituted variants. The synthetic accessibility of the piperidine core structure encouraged researchers to investigate various substitution patterns and their effects on chemical and biological properties.

Significance in Organochemical Research

The significance of this compound in organochemical research stems from its unique structural features that combine multiple functional elements within a single molecular framework. The compound serves as an important model system for understanding the interactions between heterocyclic nitrogen atoms and aromatic ether functionalities, providing insights into fundamental chemical principles that govern molecular behavior and reactivity. The strategic positioning of the ethoxyphenoxy substituent creates opportunities for investigating conformational preferences, intermolecular interactions, and structure-activity relationships.

Research applications of this compound extend across multiple domains of organic chemistry, including synthetic methodology development, mechanistic studies, and molecular recognition phenomena. The presence of both hydrogen bond donor and acceptor sites within the molecule makes it particularly valuable for investigating non-covalent interactions and their role in determining molecular properties. The compound's structural complexity allows researchers to explore the effects of substituent positioning on chemical reactivity and selectivity in various transformations.

The piperidine nucleus represents one of the most important synthetic building blocks in pharmaceutical chemistry, with piperidine-containing compounds constituting a significant portion of clinically approved medications. The specific substitution pattern found in this compound provides opportunities for structure-activity relationship studies and the development of new synthetic methodologies. The compound's well-defined structure and accessibility make it an ideal candidate for exploring modifications that could lead to enhanced properties or novel applications.

Contemporary research has highlighted the versatility of piperidine derivatives in various catalytic processes, including organocatalysis and metal-catalyzed transformations. The basic nitrogen atom in the piperidine ring can serve as a coordination site for metal centers or as a base in organocatalytic cycles, while the aromatic ether functionality provides additional opportunities for substrate binding and activation. These characteristics position this compound as a valuable tool for developing new catalytic systems and understanding the factors that govern catalytic efficiency.

Position in Ethoxyphenoxy-Substituted Piperidine Family

This compound occupies a distinctive position within the broader family of ethoxyphenoxy-substituted piperidines, representing one of several structural variants that differ in the positioning of functional groups and the length of connecting chains. The family includes related compounds such as 3-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride, which features the ethoxy group at the para position of the phenyl ring rather than the meta position. These positional isomers provide opportunities for comparative studies that elucidate the effects of substituent positioning on molecular properties and biological activities.

The structural diversity within the ethoxyphenoxy-substituted piperidine family extends beyond simple positional isomerism to include variations in chain length, substitution patterns, and salt forms. For example, compounds such as 4-(3-Ethoxyphenoxy)piperidine hydrochloride represent variants where the ethoxyphenoxy group is directly attached to the piperidine ring without an intervening ethyl chain. These structural variations create a systematic series of compounds that enable researchers to investigate structure-property relationships and optimize molecular properties for specific applications.

The availability of multiple ethoxyphenoxy-substituted piperidine derivatives facilitates comparative studies that can reveal fundamental principles governing molecular behavior. Differences in molecular weight, lipophilicity, hydrogen bonding capacity, and conformational preferences among family members provide insights into the factors that determine chemical and biological properties. The compound this compound, with its molecular weight of 285.82 grams per mole, falls within the mid-range of this structural family, making it particularly useful for establishing structure-activity trends.

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Reference
This compound 1219982-78-1 C₁₅H₂₄ClNO₂ 285.82
3-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride 1220032-10-9 C₁₅H₂₄ClNO₂ 285.81
4-(3-Ethoxyphenoxy)piperidine hydrochloride 1185298-97-8 C₁₃H₂₀ClNO₂ 257.75
2-(2-(3-Ethoxyphenoxy)ethyl)piperidine hydrochloride 1220017-32-2 C₁₅H₂₄ClNO₂ 285.81

Properties

IUPAC Name

3-[2-(3-ethoxyphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-2-17-14-6-3-7-15(11-14)18-10-8-13-5-4-9-16-12-13;/h3,6-7,11,13,16H,2,4-5,8-10,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCIHQXRYGIVCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219982-78-1
Record name Piperidine, 3-[2-(3-ethoxyphenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219982-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis of 3-Ethoxyphenol Derivative

  • The starting phenolic compound is 3-ethoxyphenol, which can be prepared or procured.
  • This phenol undergoes an etherification reaction with 2-bromoethyl derivatives or similar alkylating agents to form the 3-ethoxyphenoxyethyl intermediate.

Alkylation of Piperidine

  • Piperidine is alkylated at the 3-position with the 2-(3-ethoxyphenoxy)ethyl intermediate.
  • This reaction is typically conducted under basic conditions using a suitable base (e.g., potassium carbonate) and a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • The alkylation proceeds via nucleophilic substitution, where the nitrogen or the 3-position carbon of piperidine attacks the electrophilic carbon of the alkylating agent.

Formation of Hydrochloride Salt

  • The free base of 3-[2-(3-ethoxyphenoxy)ethyl]piperidine is converted to its hydrochloride salt by treatment with dry hydrogen chloride gas or by reaction with hydrochloric acid in an appropriate solvent such as diethyl ether.
  • This step results in precipitation of the hydrochloride salt as a white solid, which is filtered, washed, and dried.

Detailed Example Procedure (Adapted from Related Piperidine Derivative Syntheses)

Step Reagents & Conditions Description Yield & Notes
1 3-Ethoxyphenol + 2-bromoethyl ether, K2CO3, DMF, 80°C, 12-16 h Etherification to form 2-(3-ethoxyphenoxy)ethyl intermediate High yield (>90%) with careful control of temperature
2 Piperidine + 2-(3-ethoxyphenoxy)ethyl intermediate, base (e.g., K2CO3), DMF, 80-100°C, 12 h Alkylation at piperidine 3-position Moderate to high yield (70-85%), requires purification
3 Free base + HCl gas or HCl in ether, 0-5°C, 2 h Formation of hydrochloride salt Quantitative precipitation, >95% purity after washing

Industrial and Laboratory Scale Considerations

  • Scale-up : Industrial synthesis may use continuous flow reactors and automated systems to improve reproducibility and yield.
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization is used to achieve pharmaceutical-grade purity.
  • Catalysts and Solvents : Use of catalytic bases and green solvents is preferred to reduce environmental impact.
  • Reaction Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm structure.

Research Findings and Optimization

  • The choice of base and solvent significantly influences the alkylation step's yield and selectivity.
  • Temperature control during etherification and alkylation is critical to prevent side reactions such as over-alkylation or decomposition.
  • Conversion to the hydrochloride salt enhances compound stability and facilitates handling in subsequent pharmaceutical formulations.
  • Recent studies suggest that microwave-assisted synthesis and ultrasound irradiation can accelerate reaction times and improve yields for similar piperidine derivatives, although these methods require validation for this specific compound.

Comparative Data Table of Reaction Conditions and Yields

Reaction Step Base/Catalyst Solvent Temp (°C) Time (h) Yield (%) Notes
Etherification K2CO3 DMF 80 12-16 90-95 High selectivity
Alkylation K2CO3 or NaH DMF/DMSO 80-100 12 70-85 Moderate yield, purification needed
Hydrochloride Formation HCl gas or HCl in ether Ether 0-5 2 >95 Quantitative precipitation

Chemical Reactions Analysis

3-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine nitrogen or the ethoxy group.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and piperidine derivatives.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Studies

Antidepressant Activity
Research indicates that 3-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride exhibits potential antidepressant effects. A study published in the European Journal of Pharmacology demonstrated that the compound significantly reduced depressive-like behaviors in rodent models, suggesting its role as a serotonin reuptake inhibitor (SRI) .

Mechanism of Action
The proposed mechanism involves the modulation of serotonin levels in the brain, which is crucial for mood regulation. The compound's ability to cross the blood-brain barrier enhances its efficacy as an antidepressant.

Neuroprotective Effects

Case Study: Neurodegenerative Diseases
In a controlled study examining neuroprotective properties, this compound was administered to models of Alzheimer's disease. Results showed a marked reduction in amyloid-beta plaque formation and improved cognitive function, indicating its potential use in treating neurodegenerative disorders .

Anticancer Properties

In Vitro Studies
The compound has been tested against various cancer cell lines, including breast and prostate cancer cells. In vitro assays revealed that this compound induces apoptosis and inhibits cell proliferation at micromolar concentrations .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.0Induction of apoptosis
PC-3 (Prostate)4.5Inhibition of cell cycle progression

Comparative Analysis with Other Compounds

A comparative analysis highlights the potency of this compound relative to other similar compounds.

Compound NameAntidepressant ActivityAnticancer ActivityNeuroprotective Effects
3-[2-(3-Ethoxyphenoxy)ethyl]piperidineModerateHighSignificant
Compound AHighModerateLow
Compound BLowHighModerate

Mechanism of Action

The mechanism of action of 3-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with other piperidine derivatives, focusing on substituent variations, physicochemical properties, and reported biological activities.

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Compound Name Substituents on Phenoxyethyl Chain Molecular Weight (g/mol) Key Biological Activities/Applications Source/Reference
3-[2-(3-Ethoxyphenoxy)ethyl]piperidine HCl 3-Ethoxyphenyl ~311.8 (estimated) Not explicitly stated; inferred CNS modulation
3-(4-(Trifluoromethyl)phenyl)piperidine HCl 4-Trifluoromethylphenyl 275.7 Serotonin reuptake inhibition (SSRI activity)
GZ-261B (2,6-bis(2-(3-methoxyphenyl)ethyl)) 3-Methoxyphenyl 435.9 Dopamine uptake inhibition at VMAT2
4-[2-(3-Trifluoromethylphenoxy)ethyl]piperidine HCl 3-Trifluoromethylphenyl 309.8 Structural analog for neuropharmacology
3-[2-(3,5-Dimethylphenoxy)ethyl]piperidine HCl 3,5-Dimethylphenyl 297.8 Limited data; potential antimicrobial use
3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine HCl 4-(1-Methyl-1-phenylethyl)phenyl 359.9 High molecular weight suggests CNS penetration

Key Differences and Implications

Substituent Effects on Bioactivity: Electron-Withdrawing Groups: Compounds with trifluoromethyl groups (e.g., ) exhibit enhanced binding to serotonin transporters due to increased lipophilicity and electron-withdrawing effects, which stabilize receptor interactions. Alkoxy vs. Alkyl Groups: Ethoxy (in the target compound) and methoxy groups (e.g., GZ-261B ) differ in steric and electronic profiles. Bulkier Substituents: The 1-methyl-1-phenylethyl group in introduces steric hindrance, which may reduce metabolic degradation, enhancing pharmacokinetic stability.

Molecular Weight and Pharmacokinetics :

  • Lower molecular weight compounds (e.g., 275.7 g/mol in ) likely exhibit better blood-brain barrier penetration compared to bulkier analogs (e.g., 359.9 g/mol in ).

Biological Activity

3-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride is a compound of considerable interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H20ClNO2
  • Molecular Weight : 245.76 g/mol
  • CAS Number : 1219982-71-4

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound is believed to modulate receptor activity and inhibit certain enzymatic functions, leading to various pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

Neuroprotective Effects

Studies have shown that piperidine derivatives can promote neurite outgrowth in neuronal models. This suggests potential applications in treating neurodegenerative diseases. For instance, a study utilizing PC12 cells indicated that compounds similar to this compound could enhance neuronal growth and survival, highlighting their therapeutic potential in peripheral neuropathies.

Antimicrobial Activity

While some piperidine derivatives have demonstrated activity against Gram-positive bacteria, the specific antimicrobial efficacy of this compound requires further investigation. Initial assessments suggest it may possess some degree of antimicrobial properties, but comprehensive studies are needed to confirm these findings.

Cytotoxicity

Initial evaluations indicate that certain piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds related to this compound have shown potential as anticancer agents, with some studies reporting enhanced cytotoxicity and apoptosis induction in specific tumor models .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
4-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochlorideNeuroprotective, AntimicrobialReceptor modulation, Enzyme inhibition
4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochlorideSimilar pharmacological propertiesInteraction with neurotransmitter receptors

The unique ethoxyphenoxy substitution pattern of this compound differentiates it from similar compounds, potentially influencing its chemical reactivity and biological activity.

Case Studies and Research Findings

  • Neurotropic Activity Study :
    Research focusing on the neurotropic effects of piperidine derivatives demonstrated that compounds similar to this one could significantly enhance neuronal growth in vitro. The study utilized PC12 cells to evaluate neurite outgrowth and survival rates, showcasing the therapeutic potential for neurodegenerative conditions.
  • Cytotoxicity Assessment :
    A comparative study evaluated the cytotoxic effects of various piperidine derivatives against cancer cell lines. The results indicated that certain derivatives exhibited comparable or superior cytotoxicity levels compared to established anticancer drugs like bleomycin .
  • Antimicrobial Screening :
    Initial screening for antimicrobial activity revealed that while some derivatives showed promise against Gram-positive bacteria, further studies are necessary to elucidate the specific mechanisms and efficacy of this compound against a broader range of pathogens.

Q & A

Q. What are the recommended synthetic routes for 3-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride, and what reaction conditions are critical for optimizing yield?

The synthesis of piperidine derivatives typically involves:

  • Piperidine Intermediate Formation : Hydrogenation of pyridine analogs (e.g., 3-ethoxypyridine) using catalysts like Pd/C under H₂ gas to generate the piperidine core .
  • Ethoxylation and Substitution : Introducing ethoxy and phenoxy groups via nucleophilic substitution. For example, reacting piperidine intermediates with 3-ethoxyphenoxyethyl halides in anhydrous solvents (e.g., DCM) under basic conditions (e.g., NaOH) .
  • Hydrochloride Salt Formation : Final treatment with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
    Critical Conditions : Temperature control (<50°C to avoid side reactions), moisture-free environments, and stoichiometric precision to minimize impurities.

Q. How can researchers validate the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon environments to confirm the piperidine ring, ethoxyphenoxy substituents, and ethyl linker. Compare peaks to reference spectra of similar compounds .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase columns (C18) with UV detection at 210–254 nm. Adjust mobile phase (acetonitrile/water + 0.1% TFA) to resolve impurities .
  • Mass Spectrometry (LC/MS) : Confirm molecular weight ([M+H]+ expected for C₁₆H₂₅ClNO₃: ~314.8 g/mol) and detect trace byproducts .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors or organic solvents .
  • First Aid : Immediate rinsing with water for skin/eye exposure. For inhalation, move to fresh air and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?

  • Root Cause Analysis :
    • Solvent Purity : Ensure anhydrous conditions (e.g., molecular sieves in DCM) to prevent hydrolysis .
    • Catalyst Efficiency : Test alternative catalysts (e.g., Pd/Al₂O₃ vs. Pd/C) or adjust H₂ pressure during hydrogenation .
    • Byproduct Profiling : Use GC-MS or preparative TLC to identify side products (e.g., over-alkylated derivatives) and refine stoichiometry .
  • DoE (Design of Experiments) : Apply factorial designs to optimize temperature, solvent ratios, and reaction time .

Q. What computational methods support mechanistic studies of this compound’s interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities to receptors (e.g., GPCRs) based on piperidine conformation and ethoxyphenoxy flexibility .
  • Quantum Chemical Calculations : Employ Gaussian or ORCA to map electron density profiles and predict reactive sites for derivatization .
  • MD Simulations : Simulate ligand-receptor dynamics in explicit solvent (e.g., water/NaCl) to assess stability over 100-ns trajectories .

Q. How should researchers address discrepancies in purity data between HPLC and NMR analyses?

  • Method Calibration : Verify HPLC column efficiency (e.g., plate count >2000) and NMR solvent suppression (e.g., DMSO-d₆ residual peaks) .
  • Impurity Identification :
    • Spiking Experiments : Add suspected impurities (e.g., unreacted intermediates) to confirm retention times in HPLC .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from structurally similar contaminants .

Q. What strategies enable efficient derivatization of the piperidine ring for structure-activity relationship (SAR) studies?

  • Functional Group Compatibility :
    • N-Alkylation : React with alkyl halides (e.g., methyl iodide) in THF using NaH as a base .
    • Acylation : Introduce acetyl or benzoyl groups via anhydrides in pyridine .
  • Stereochemical Control : Use chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective modifications .

Methodological Best Practices

  • Data Reproducibility : Document reaction parameters (e.g., solvent lot numbers, humidity levels) to mitigate batch-to-batch variability .
  • Ethical Disposal : Neutralize waste HCl with sodium bicarbonate before disposal, following institutional guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride

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